molecular formula C26H21N3 B12941297 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline CAS No. 114311-18-1

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline

Cat. No.: B12941297
CAS No.: 114311-18-1
M. Wt: 375.5 g/mol
InChI Key: GFSNUTFWRLWHDX-UHFFFAOYSA-N
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Description

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a chemical compound based on the dihydroquinazolinone scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The dihydroquinazolinone core is recognized as a privileged structure in pharmacology, and its derivatives are extensively investigated for a wide range of biological activities. These activities include potential as α-glucosidase inhibitors for diabetes research , as well as anticancer, antibacterial, and anti-inflammatory properties, as observed in broader quinazoline-based compounds . Researchers value this scaffold for its versatility and potential in designing novel therapeutic agents. The specific substitution pattern on this compound suggests it is a valuable intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Its structure is amenable to further chemical modification, allowing researchers to explore new chemical space and develop targeted inhibitors. This product is intended for research purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use, nor is it for food or household use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

114311-18-1

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

2-(2,4-diphenyl-1H-quinazolin-2-yl)aniline

InChI

InChI=1S/C26H21N3/c27-23-17-9-8-16-22(23)26(20-13-5-2-6-14-20)28-24-18-10-7-15-21(24)25(29-26)19-11-3-1-4-12-19/h1-18,28H,27H2

InChI Key

GFSNUTFWRLWHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(NC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Phenylquinazoline-4(3H)-one Derivatives

  • Reactants: Anthranilic acid (or methyl anthranilate) and substituted benzamides.
  • Procedure: The reactants are refluxed in ethanol for approximately 90 minutes. After cooling, the mixture is treated with aqueous sodium bicarbonate to dissolve unreacted acid, followed by filtration.
  • Purification: The solid product is washed, dried, and recrystallized from ethanol.
  • Outcome: Formation of 2-phenylquinazoline-4(3H)-one derivatives as white crystalline solids.

Chlorination to Form 4-Chloro-2-phenylquinazoline Derivatives

  • Reactants: The quinazolinone derivatives, phosphorus pentachloride (PCl5), and N,N-dimethylaniline.
  • Procedure: The mixture is refluxed in dry benzene for 3 hours. After cooling, the reaction mixture is filtered, washed with sodium hydroxide solution and water, dried over magnesium sulfate, and evaporated.
  • Purification: The residue is recrystallized from heptane.
  • Outcome: Formation of 4-chloro-2-phenylquinazoline derivatives.

Amination to Yield N,2-Diphenyl-3,4-dihydroquinazolin-4-amine Derivatives

  • Reactants: 4-chloroquinazoline derivatives and substituted anilines.
  • Procedure: The reactants are refluxed in 95% ethanol for 1.5 to 3 hours. The reaction mixture is then poured into ice-cold water containing concentrated hydrochloric acid with vigorous stirring.
  • Purification: The precipitate formed is filtered and washed.
  • Outcome: Formation of the target compound, 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline, as pale white crystalline solids.

Reaction Scheme Summary

Step Reactants Conditions Product Yield & Notes
1 Anthranilic acid + Benzamides Reflux in ethanol, 90 min 2-Phenylquinazoline-4(3H)-one derivatives Good yield, recrystallized from EtOH
2 Quinazolinone + PCl5 + N,N-dimethylaniline Reflux in dry benzene, 3 hrs 4-Chloro-2-phenylquinazoline derivatives Recrystallized from heptane
3 4-Chloroquinazoline + Aniline Reflux in 95% ethanol, 1.5-3 hrs 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline Precipitated with HCl, filtered

Alternative and Modern Synthetic Approaches

One-Pot Three-Component Synthesis Using Mukaiyama’s Reagent

  • Method: A one-pot, metal-free, three-component reaction involving isatoic anhydride, aniline (or ammonium chloride/benzyl amine), and an aldehyde in the presence of Mukaiyama’s reagent.
  • Advantages: Mild reaction conditions, environmentally friendly, no need for column chromatography, and high yields (61-95%).
  • Procedure: The reaction is typically carried out in acetonitrile at room temperature, followed by simple filtration and washing to isolate the product.
  • Relevance: This method can be adapted for synthesizing dihydroquinazoline derivatives with various substitutions, potentially including 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline analogs.

Solid-Phase Synthesis Approaches

  • Method: Utilizes resin-bound amino acid amides and multifunctional building blocks to synthesize dihydroquinazoline-2(1H)-ones.
  • Advantages: Facilitates rapid synthesis and purification, useful for combinatorial chemistry and drug discovery.
  • Limitations: More complex setup, less common for bulk synthesis.

Analytical Confirmation and Purity Assessment

  • Techniques Used: Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis (C, H, N).
  • Key Spectral Features:
    • IR bands at 1310-1650 cm⁻¹ indicating aromatic C-N, C=N, and N-H groups.
    • NMR signals consistent with aromatic protons and amine functionalities.
    • Mass spectra confirming molecular weight and fragmentation patterns.
  • Physical Properties: Sharp melting points and recrystallization behavior confirm purity and homogeneity.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield Range Advantages References
Multi-step condensation-chlorination-amination Anthranilic acid, benzamides, PCl5, aniline Reflux in ethanol and benzene, 1.5-3 hrs Moderate to high Well-established, scalable
One-pot Mukaiyama’s reagent method Isatoic anhydride, aniline, aldehyde, Mukaiyama’s reagent Room temp, MeCN, mild conditions 61-95% Metal-free, mild, environmentally friendly
Solid-phase synthesis Resin-bound amino acid amides, multifunctional building blocks Solid-phase protocols Variable Rapid synthesis, combinatorial use

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have been studied for their biological activities .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline exhibit significant anti-inflammatory and analgesic activities. Similar compounds have been shown to interact with biological targets involved in pain pathways, suggesting that this class may be effective in treating conditions like arthritis or chronic pain disorders .

Anticancer Activity

The compound's structural complexity allows for modifications that may enhance its interaction with cancer cell targets. Preliminary studies suggest that derivatives could act as anticancer agents by inhibiting specific pathways involved in tumor growth .

Study on Binding Affinity

A study evaluating the binding affinity of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline at molecular targets utilized techniques such as molecular docking and competitive binding assays. Results indicated a favorable interaction profile with key receptors involved in inflammation and cancer progression .

In a recent investigation, the biological activity of synthesized derivatives was assessed using the MTT assay to determine cytotoxicity against various cancer cell lines. The findings revealed that certain modifications to the aniline group significantly increased cytotoxic effects compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .

Biological Activity

2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C26H21N3C_{26}H_{21}N_3 with a molecular weight of 397.46 g/mol. It features a quinazoline core that is known for various pharmacological properties.

Research indicates that 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline may exert its biological effects through several mechanisms:

  • Topoisomerase IIα Inhibition : This compound has shown promising results as an inhibitor of topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells.
  • Antiproliferative Activity : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (HCT15) and cervical cancer (HeLa) cells. The structure-activity relationship studies suggest that specific substituents enhance the compound's efficacy against these cell lines.
  • Enzyme Interaction : The binding affinity and interaction with target enzymes have been investigated using molecular docking studies, revealing how structural modifications can influence biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2-(2,4-Diphenyl-1,2-dihydroquinazolin-2-yl)aniline:

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various derivatives of quinazoline compounds found that modifications at the 4-position significantly enhanced topoisomerase IIα inhibitory activity. Compounds with electron-donating groups showed improved antiproliferative activity against HCT15 cells, with IC50 values ranging from 15 to 30 µM depending on the substituent's nature .

CompoundSubstituentIC50 (µM)Cell Line
A-CF318HCT15
B-OCF322HeLa
C-OH25HCT15

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that compound interactions with topoisomerase IIα led to the formation of a cleavage complex, effectively trapping the enzyme-DNA complex and preventing proper DNA replication . This mechanism was confirmed through EtBr displacement assays and molecular docking simulations.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-donating groups at specific positions enhance biological activity.
  • Hydrophobic interactions are critical for binding affinity to target proteins.
  • The presence of multiple phenyl rings contributes to increased potency against cancer cell lines.

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